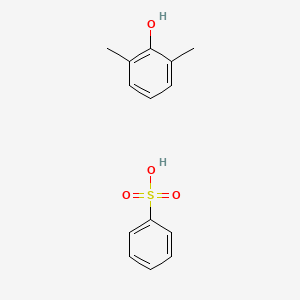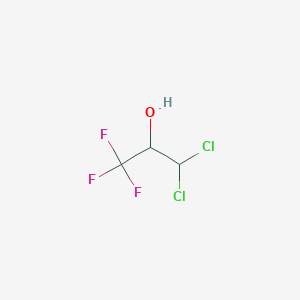
2-Propanol, 3,3-dichloro-1,1,1-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 3,3-dichloro-1,1,1-trifluoro- is a chemical compound with the molecular formula C3H4Cl2F3O It is a derivative of propanol, where the hydrogen atoms are substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 3,3-dichloro-1,1,1-trifluoro- typically involves the reaction of 2-propanol with chlorinating and fluorinating agents. One common method is the reaction of 2-propanol with thionyl chloride (SOCl2) to introduce chlorine atoms, followed by fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas mixture under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 3,3-dichloro-1,1,1-trifluoro- may involve continuous flow reactors where the reactants are introduced in a controlled manner to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 3,3-dichloro-1,1,1-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
2-Propanol, 3,3-dichloro-1,1,1-trifluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propanol, 3,3-dichloro-1,1,1-trifluoro- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, altering their function and activity.
Pathways Involved: It may participate in metabolic pathways, influencing biochemical reactions and processes within cells.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1,3-dichloro-: Similar structure but lacks fluorine atoms.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains bromine instead of chlorine atoms.
2,3-Dichloro-1-propanol: Similar structure but lacks fluorine atoms.
Uniqueness
2-Propanol, 3,3-dichloro-1,1,1-trifluoro- is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific applications where these properties are desired .
Properties
CAS No. |
667464-91-7 |
|---|---|
Molecular Formula |
C3H3Cl2F3O |
Molecular Weight |
182.95 g/mol |
IUPAC Name |
3,3-dichloro-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C3H3Cl2F3O/c4-2(5)1(9)3(6,7)8/h1-2,9H |
InChI Key |
IXINNMSNRMRFFL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)Cl)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


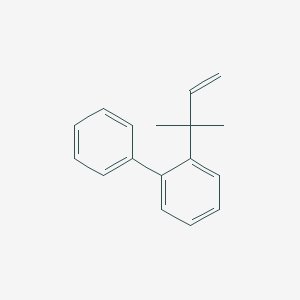
![1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane](/img/structure/B12545335.png)

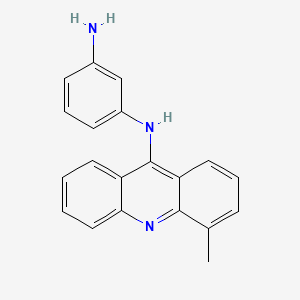
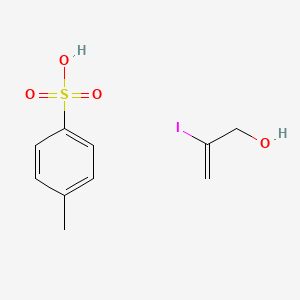
![3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione](/img/structure/B12545371.png)
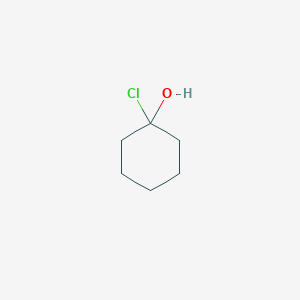
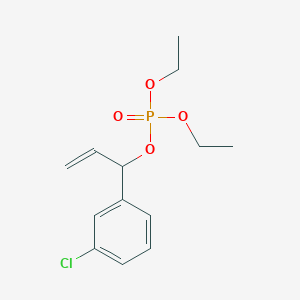
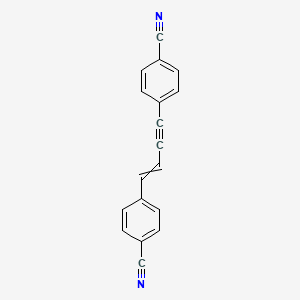
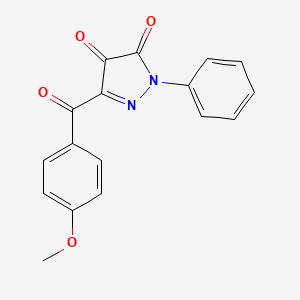
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)
